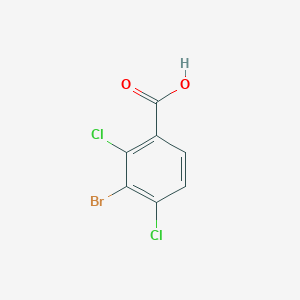

3-Bromo-2,4-dichlorobenzoic acid

Übersicht

Beschreibung

3-Bromo-2,4-dichlorobenzoic acid: is an organic compound with the molecular formula C7H3BrCl2O2 and a molecular weight of 269.91 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with bromine at the 3-position and chlorine at the 2- and 4-positions. This compound is typically found as a solid powder and is used in various chemical research and industrial applications .

Wirkmechanismus

Target of Action

It’s likely an intermediate or byproduct in organic synthesis

Mode of Action

The mode of action of 3-Bromo-2,4-dichlorobenzoic acid is currently unknown due to the lack of scientific studies on this specific compound . The compound’s interaction with its targets and any resulting changes would need to be determined through experimental studies.

Pharmacokinetics

Some calculated properties suggest that it has high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound’s logP values suggest it has some degree of lipophilicity, which could impact its distribution in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The action environment of this compound is likely to be influenced by various factors. The compound is a solid at room temperature . Its solubility in water is low, which could impact its distribution and efficacy . The compound’s stability could also be influenced by environmental conditions such as temperature and pH .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-dichlorobenzoic acid can be achieved through several methods. One common approach involves the bromination of 2,4-dichlorobenzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves the liquid-phase oxidation of 2,4-dichlorotoluene with a gas containing molecular oxygen, such as pure oxygen or air, in a lower fatty acid like acetic acid or its anhydride. This reaction is carried out at elevated temperatures (100-220°C) in the presence of a catalyst containing cobalt, manganese, and bromine .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-2,4-dichlorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Amidation: The carboxylic acid group can react with amines to form amides.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are commonly used.

Amidation: Ammonia (NH3) or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) are used.

Major Products:

Substitution: Products depend on the substituents introduced.

Esterification: Esters of this compound.

Amidation: Amides of this compound.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2,4-dichlorobenzoic acid has several applications in scientific research:

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

2,4-Dichlorobenzoic acid: Lacks the bromine atom at the 3-position.

3-Bromo-4-chlorobenzoic acid: Has a different substitution pattern on the benzene ring.

3-Bromo-2-chlorobenzoic acid: Similar but lacks one chlorine atom at the 4-position.

Uniqueness: 3-Bromo-2,4-dichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific synthetic applications and research studies.

Biologische Aktivität

3-Bromo-2,4-dichlorobenzoic acid (3B2,4DCBA) is an organic compound with the molecular formula C₇H₃BrCl₂O₂. This compound has garnered attention in various fields due to its unique structural characteristics and potential biological activities. The following sections detail its chemical properties, biological activities, and relevant research findings.

- Molecular Weight : Approximately 237.45 g/mol

- Melting Point : 168-170 °C

- Appearance : White to pale yellow crystalline powder

The presence of bromine and chlorine substituents on the benzene ring significantly influences the compound's reactivity and biological activity. The halogen atoms are known to enhance the compound's ability to interact with biological systems, potentially leading to antimicrobial properties.

Antimicrobial Properties

Research indicates that 3B2,4DCBA exhibits notable antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various microorganisms by interfering with their metabolic processes. Specific findings include:

- Inhibition of Enzymatic Activity : Some studies have suggested that 3B2,4DCBA may inhibit specific enzymes involved in microbial metabolism, although detailed mechanisms remain to be elucidated .

- Microbial Growth Inhibition : The compound has shown effectiveness against a range of bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies and Research Findings

Data Table: Comparative Biological Activity

| Compound Name | Activity Type | Efficacy Level | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Moderate | |

| 3-Bromo-2-chlorobenzoic acid | Antifungal | High | |

| 3-Bromo-4-methoxybenzoic acid | Herbicide | Moderate |

While comprehensive studies detailing the exact mechanism of action for 3B2,4DCBA are scarce, it is hypothesized that the compound interacts with microbial cell membranes or specific enzymes essential for microbial survival. This interaction may disrupt cellular processes leading to microbial death.

Safety and Toxicology

Despite its potential applications, safety assessments classify 3B2,4DCBA as a harmful substance. It is essential to handle this compound with care due to its irritant properties and potential environmental impact when used in agricultural settings .

Eigenschaften

IUPAC Name |

3-bromo-2,4-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCILIDFQDDWNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650069 | |

| Record name | 3-Bromo-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-96-1 | |

| Record name | 3-Bromo-2,4-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2,4-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.